2-Bromo-3-(5-chloromethyl-thiazol-2-yloxy)-pyridine
Description
Structural Characterization and Molecular Analysis
X-ray Crystallographic Studies and Conformational Analysis
2-Bromo-3-(5-chloromethyl-thiazol-2-yloxy)-pyridine features a pyridine core substituted with a bromine atom at position 2 and an ether-linked thiazole ring at position 3. The thiazole moiety contains a chloromethyl group at position 5. While direct X-ray crystallographic data for this compound are unavailable, structural insights can be inferred from analogous pyridine-thiazole hybrids. For example, related thiazolyl-pyridine derivatives exhibit near-coplanar arrangements between the pyridine and thiazole rings, with dihedral angles often less than 10°. The chloromethyl group’s electron-withdrawing nature likely induces slight deviations in bond angles within the thiazole ring, potentially influencing the molecule’s planarity.
In similar systems, hydrogen bonding and π–π interactions dominate crystal packing, as observed in 3-[2-(1,3-thiazol-2-yl)diazen-1-yl]pyridine-2,6-diamine monohydrate, where intermolecular N–H⋯N and O–H⋯N interactions stabilize layered structures. For this compound, the bromine and chlorine atoms may participate in weak halogen bonding or van der Waals interactions, though steric hindrance from the chloromethyl group could limit close intermolecular contacts.
Table 1: Comparative Physical Properties of Pyridine-Thiazole Hybrids
Computational Modeling of Electronic Structure
Density Functional Theory (DFT) calculations for pyridine-thiazole hybrids reveal that electron-withdrawing substituents on the thiazole ring (e.g., chloromethyl) lower the HOMO energy level, enhancing electrophilicity. In this compound, the bromine atom at position 2 of the pyridine ring and the chloromethyl group on the thiazole act synergistically to stabilize the LUMO, potentially increasing reactivity in electrophilic substitution reactions.
The pyridine ring’s electron-deficient nature, combined with the thiazole’s aromatic character, creates a conjugated π-system. This delocalization is critical for electronic communication between the two heterocycles. For example, in nickel complexes of pyridine-thiazole ligands, substituents like bromine or chlorine modulate metal-ligand bonding and redox potentials. Similarly, the bromine and chloromethyl groups in this compound may influence its redox behavior, with the bromine atom serving as a site for oxidative functionalization.
Table 2: Electronic Parameters of Pyridine-Thiazole Hybrids
| Parameter | This compound (Predicted) | Analogous Compound |
|---|---|---|
| HOMO Energy (eV) | ~−9.0 | −8.5 to −9.2 |
| LUMO Energy (eV) | ~−1.5 | −1.2 to −1.8 |
| HOMO-LUMO Gap (eV) | ~7.5 | 7.3–7.7 |
| Electrophilicity Index (eV) | ~4.0 | 4.0–4.5 |
Comparative Analysis with Related Pyridine-Thiazole Hybrid Systems
The positioning of substituents on the pyridine and thiazole rings critically impacts electronic and conformational properties. For instance:
- 2-Pyridine vs. 3-Pyridine Substitution : In antimicrobial pyridine-thiazole hybrids, 4-pyridine derivatives exhibit higher activity than 3-pyridine analogs due to optimized electronic distribution. While this compound has a 3-pyridine linkage, the bromine substituent may compensate by stabilizing the conjugated system.
- Thiazole Substituents : Chloromethyl groups enhance electrophilicity, as seen in anti-inflammatory thiazole-pyridine hydrazides. In contrast, electron-donating groups (e.g., methyl) reduce reactivity. The chloromethyl group in this compound likely increases susceptibility to nucleophilic attack at the thiazole ring.
- Halogen Effects : Bromine and chlorine atoms participate in halogen bonding, as observed in crystal structures of related compounds. These interactions may stabilize specific conformations, though steric bulk could limit their efficiency in this molecule.
Table 3: Functional Group Impact on Reactivity in Pyridine-Thiazole Hybrids
Properties
IUPAC Name |
2-(2-bromopyridin-3-yl)oxy-5-(chloromethyl)-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrClN2OS/c10-8-7(2-1-3-12-8)14-9-13-5-6(4-11)15-9/h1-3,5H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJCHLEQLNPARIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Br)OC2=NC=C(S2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrClN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30671848 | |
| Record name | 2-Bromo-3-{[5-(chloromethyl)-1,3-thiazol-2-yl]oxy}pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30671848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1065484-69-6 | |
| Record name | 2-Bromo-3-[[5-(chloromethyl)-2-thiazolyl]oxy]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1065484-69-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-3-{[5-(chloromethyl)-1,3-thiazol-2-yl]oxy}pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30671848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
2-Bromo-3-(5-chloromethyl-thiazol-2-yloxy)-pyridine is a compound that belongs to the class of pyridine derivatives, which are significant in medicinal chemistry and organic synthesis. The presence of halogen substituents, specifically bromine and chlorine, enhances its reactivity and potential biological activity. This article explores the biological activities of this compound, including its antimicrobial properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound can be represented as C₉H₈BrClN₂OS. The compound features a pyridine ring substituted with a bromine atom, a thiazole moiety, and a chloromethyl group, which contribute to its diverse chemical reactivity.
Antimicrobial Properties
Recent studies have indicated that compounds containing pyridine and thiazole rings exhibit significant antimicrobial activity. The specific compound has been evaluated for its effectiveness against various bacterial strains.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 6.25 μg/mL |
| Escherichia coli | 12.5 μg/mL |
| Bacillus subtilis | 3.125 μg/mL |
| Enterococcus faecalis | 12.5 μg/mL |
These results suggest that this compound exhibits promising antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis .
The mechanism by which this compound exerts its antimicrobial effects likely involves the disruption of bacterial cell wall synthesis or interference with nucleic acid metabolism. The halogen substituents can enhance the compound's ability to penetrate bacterial membranes, facilitating its action on intracellular targets .
Study 1: Antibacterial Efficacy
In a controlled laboratory study, this compound was tested against clinical isolates of Staphylococcus aureus. The study reported that the compound not only inhibited bacterial growth but also demonstrated a bactericidal effect at higher concentrations, indicating potential for therapeutic use in treating infections caused by resistant strains .
Study 2: Structure-Activity Relationship (SAR)
A structure-activity relationship analysis was conducted to determine how variations in the chemical structure affected biological activity. It was found that modifications to the thiazole ring could enhance antibacterial potency while maintaining low toxicity levels in mammalian cells. This finding underscores the importance of optimizing chemical structures for improved efficacy .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
The compound has shown promising results in antimicrobial studies. Pyridine derivatives, including 2-bromo-3-(5-chloromethyl-thiazol-2-yloxy)-pyridine, are known for their broad-spectrum antimicrobial properties. Research indicates that compounds with pyridine and thiazole moieties exhibit enhanced antibacterial and antifungal activities. For instance, derivatives with halogen substitutions have been reported to show significant activity against various strains of bacteria such as Staphylococcus aureus and Escherichia coli .
Antiviral Properties
In the context of emerging viral threats like SARS-CoV-2, the search for new antiviral agents has intensified. Pyridine compounds have been highlighted for their potential antiviral activities due to their ability to inhibit viral replication mechanisms. The presence of thiazole in the structure may further enhance these properties, making it a candidate for antiviral drug development .
Cancer Research
Compounds containing pyridine and thiazole rings have been investigated for their anticancer properties. Studies have demonstrated that these compounds can inhibit the proliferation of cancer cell lines, suggesting their potential as chemotherapeutic agents. The specific mechanisms often involve the modulation of key signaling pathways associated with cancer cell survival and proliferation .
Agricultural Applications
Pesticidal Activity
Research has indicated that derivatives of this compound can act as effective pesticides. The thiazole moiety is particularly noted for its insecticidal properties. Compounds that incorporate this structure have been tested for efficacy against various agricultural pests, demonstrating significant bioactivity . This application is crucial in developing safer and more effective pest control strategies.
Herbicidal Properties
In addition to its insecticidal potential, this compound may also possess herbicidal properties. Studies on related pyridine derivatives have shown that they can inhibit plant growth by interfering with essential metabolic processes in weeds, thus providing an avenue for developing new herbicides .
Material Science
Polymer Chemistry
The unique chemical structure of this compound allows it to be utilized in polymer synthesis. It can serve as a monomer or a functional additive in creating polymers with specific properties, such as improved thermal stability or enhanced mechanical strength. The incorporation of heterocycles like thiazole into polymer matrices has been shown to improve material performance .
Nanotechnology
In nanotechnology applications, this compound can be used to functionalize nanoparticles or other nanostructures, enhancing their biocompatibility and targeting capabilities in drug delivery systems. The ability to modify surface properties at the molecular level opens up new possibilities in the design of nanocarriers for therapeutic agents .
Case Studies
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Functional Group Variations
a) 2-Bromo-3-[(4RS,5RS)-3-ethyl-4,5-dihydro-isoxazol-4-ylmethyl]-pyridine (Compound 77)
- Structure : Replaces the thiazole ring with a dihydroisoxazole moiety and includes a triethylsilanyloxyethyl substituent.
- Synthesis : Prepared via alkylation of isoxazoline intermediates using 2-bromo-3-(bromomethyl)-pyridine, yielding 85% product .
- Molecular Weight : 467.43 g/mol (higher than the target compound due to silane and ethyl groups).
- Key Differences : The isoxazole ring and silane group likely reduce electrophilicity compared to the chloromethyl-thiazole in the target compound, altering reactivity in cross-coupling reactions.
b) 2-(5-Bromopyridin-3-yl)oxazole
- Structure : Features an oxazole ring instead of thiazole, lacking the chloromethyl substituent.
- Properties : Molecular weight = 225.04 g/mol; LogP = 1.6 (indicating higher lipophilicity than the target compound) .
- Reactivity : The absence of a chloromethyl group limits its utility in alkylation reactions but enhances stability in acidic conditions.
c) 5-Bromo-3-pyridin-2-yl-1H-indazole
- Structure : Integrates an indazole ring fused to pyridine.
- Properties : Molecular weight = 274.12 g/mol; planar structure may enhance π-π stacking in medicinal chemistry applications .
- Divergence : The indazole core offers distinct hydrogen-bonding capabilities compared to the thiazole-based target compound.
Physicochemical and Pharmacological Properties
*Estimated based on structural analogs.
Reactivity and Stability
- Electrophilicity : The chloromethyl group in the target compound enhances susceptibility to nucleophilic attack, whereas analogs like Compound 77 and 2-(5-Bromopyridin-3-yl)oxazole exhibit lower electrophilicity due to silane or oxazole groups .
- Thermal Stability : Thiazole rings (target compound) generally exhibit higher thermal stability than oxazole or isoxazole derivatives, which may decompose under harsh conditions .
Research Implications
The structural diversity among these compounds underscores the importance of heterocyclic tailoring in drug design and material science. For instance:
- Medicinal Chemistry : The indazole derivative () shows promise in targeting kinase enzymes, while the target compound’s chloromethyl-thiazole group could be leveraged in covalent inhibitor design .
- Synthetic Chemistry : The high yield (85%) of Compound 77 highlights efficient methodologies for silane-containing heterocycles, applicable in catalysis .
Preparation Methods
Preparation of 2-Bromo-5-(bromomethyl)pyridine Intermediate
A critical intermediate in the synthesis is 2-bromo-5-(bromomethyl)pyridine, which serves as a precursor for further functionalization. The preparation of this intermediate is well-documented:
This bromination step is critical for introducing the reactive bromomethyl group necessary for subsequent nucleophilic substitution.
Preparation of 5-Chloromethyl-1,3-thiazole Intermediate
The 5-chloromethyl substituent on the thiazole ring is typically introduced via chlorination of a methylthiazole precursor or by cyclization reactions involving appropriate thioamide and α-haloketone derivatives.
- A known method for preparing chloromethyl-thiazoles involves the reaction of 3-chloro-1-isothiocyanato-1-propene derivatives under controlled conditions, sometimes employing phase transfer catalysts in aqueous media to enhance yield and purity.
- The process is environmentally friendly, minimizing organic solvent use and generating mainly aqueous effluent.
Formation of the Ether Linkage (Coupling of Pyridine and Thiazole)
The key step to form 2-Bromo-3-(5-chloromethyl-thiazol-2-yloxy)-pyridine is the coupling via an ether bond between the hydroxyl group at the 2-position of the thiazole and the 3-position of the bromopyridine.
- This is typically achieved by nucleophilic substitution, where the hydroxyl group on the thiazole attacks the brominated pyridine derivative or vice versa.
- Alkylation reactions under basic conditions or using phase transfer catalysts facilitate this ether bond formation.
- The reaction conditions often involve mild heating and solvents such as dimethylformamide (DMF) or acetonitrile.
Representative Reaction Scheme Summary
| Step | Reactants | Reagents/Conditions | Product |
|---|---|---|---|
| 1 | 2-bromo-5-methylpyridine | NBS, AIBN, CCl4, reflux | 2-bromo-5-(bromomethyl)pyridine |
| 2 | 5-methylthiazole derivative | Chlorinating agent (e.g., SOCl2), phase transfer catalyst, aqueous medium | 5-chloromethyl-1,3-thiazole |
| 3 | 2-bromo-5-(bromomethyl)pyridine + 5-chloromethyl-1,3-thiazole (with hydroxyl at 2-position) | Base (e.g., K2CO3), solvent (DMF), heat | This compound |
Detailed Research Findings and Notes
- The radical bromination of methylpyridine derivatives using NBS and AIBN or benzoyl peroxide in carbon tetrachloride is a robust and scalable method, yielding bromomethylpyridine intermediates with good selectivity.
- The chloromethylation of thiazoles can be performed under mild conditions with phase transfer catalysts, enhancing environmental compatibility and scalability.
- Ether bond formation via nucleophilic substitution is a common strategy in heterocyclic chemistry, and the reaction conditions must be optimized to prevent side reactions such as over-alkylation or decomposition.
- Purification often involves flash chromatography using silica gel and eluents like ethyl acetate/hexane mixtures.
- The overall synthetic route benefits from the use of well-established reagents and protocols, facilitating industrial application.
Summary Table of Preparation Parameters
| Parameter | Details |
|---|---|
| Starting materials | 2-bromo-5-methylpyridine, 5-methylthiazole derivatives |
| Key reagents | N-bromosuccinimide, AIBN or benzoyl peroxide, chlorinating agents (SOCl2, POCl3), bases (K2CO3) |
| Solvents | Carbon tetrachloride, ethyl acetate, hexane, DMF, aqueous media |
| Temperature | Reflux conditions (75–100 °C) for bromination; mild heating (20–100 °C) for chloromethylation and ether formation |
| Reaction time | 1.5–4 hours for bromination; variable for chloromethylation and coupling |
| Purification | Flash chromatography on silica gel |
| Yield | Moderate to high yields reported for bromination step (~65%); overall yields depend on optimization |
Q & A
Q. Table 1. Key Analytical Techniques for Structural Validation
| Technique | Application Example | Reference |
|---|---|---|
| X-ray Crystallography | Confirms bond connectivity and regiochemistry | |
| Resolves aromatic proton environments | ||
| HRMS | Validates molecular formula (e.g., [M+H]) |
Q. Table 2. Hazard Classification Based on Analogous Compounds
| Hazard Type | Data Range | Mitigation Strategy |
|---|---|---|
| Acute Oral Toxicity | LD 300–2000 mg/kg | Use fume hoods, avoid ingestion |
| Aquatic Toxicity | EC ~17 mg/L | Neutralize waste before disposal |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
